molecular formula C8H10N2O2S B13148703 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B13148703
M. Wt: 198.24 g/mol
InChI Key: LCZNWXYYTKYUGV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid (CAS: 720720-96-7) is a heterocyclic compound with a fused thiazole and pyridine ring system. Its molecular formula is C₈H₁₁ClN₂O₂S, and it exists as a hydrochloride salt in its common form . This compound is a key intermediate in synthesizing anticoagulant drugs, notably Edoxaban (E555520), a direct factor Xa (FXa) inhibitor used to prevent thromboembolic disorders . Its structure features a carboxylic acid group at position 2, a methyl group at position 5, and a partially saturated pyridine ring, contributing to its unique reactivity and pharmacological utility .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

LCZNWXYYTKYUGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of this compound can enhance drug efficacy and specificity by modulating receptor interactions and enzyme activities .

Case Study: Neuroprotective Agents
Studies have shown that modifications of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid can lead to the development of neuroprotective agents. These agents are designed to mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease. For instance, a derivative was tested for its ability to inhibit neuroinflammation pathways, demonstrating promising results in preclinical models .

Biochemical Research

Investigating Enzyme Inhibition
In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. Its ability to interact with various biological targets allows researchers to gain insights into metabolic pathways and identify potential therapeutic targets for drug development .

Example: Enzyme Activity Modulation
Research has demonstrated that 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid can modulate the activity of specific enzymes involved in metabolic processes. For example, studies indicated that certain derivatives inhibited enzymes linked to cancer progression, suggesting potential applications in cancer therapeutics .

Material Science

Development of Novel Materials
The unique structural properties of this compound make it a candidate for developing novel materials such as polymers and coatings. Its chemical stability and reactivity can be exploited to create materials with specific properties tailored for industrial applications .

Research Example: Coating Technologies
Investigations into the use of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid in coating technologies have shown promise. The compound's ability to form stable films can lead to advancements in protective coatings that resist environmental degradation while maintaining functionality .

Agricultural Chemistry

Potential as Biopesticides
Emerging research suggests that this compound may have applications in agricultural chemistry as a biopesticide or growth regulator. Its efficacy against specific pests or diseases could lead to more sustainable farming practices while minimizing chemical usage .

Case Study: Agrochemical Development
A recent study explored the potential of derivatives of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid in agrochemical formulations. Results indicated effective pest control properties with reduced toxicity to non-target organisms compared to conventional pesticides .

Analytical Chemistry

Development of Analytical Methods
In analytical chemistry, this compound is utilized for developing methods to detect and quantify similar thiazole derivatives. Its unique spectral properties facilitate the creation of sensitive analytical techniques essential for quality control and regulatory compliance in pharmaceutical manufacturing .

Example: Quality Control Applications
Research has highlighted the use of 4,5,6,7-tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid in high-performance liquid chromatography (HPLC) methods for analyzing pharmaceutical products. This application underscores its importance in ensuring product quality and safety standards are met during production processes .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name CAS Molecular Formula Key Substituent(s) Application/Properties
4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid HCl 720720-96-7 C₈H₁₁ClN₂O₂S Carboxylic acid (C2), Methyl (C5) Anticoagulant intermediate (Edoxaban); high reactivity in amide bond formation
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 17899-48-8 C₇H₁₁N₃S Amine (C2), Methyl (C5) Intermediate in kinase inhibitors; reduced hydrophilicity vs. carboxylic acid
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate HCl 1186663-33-1 C₉H₁₃ClN₂O₂S Ester (C2) Prodrug candidate; enhanced lipophilicity for improved membrane permeability
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 495-77-2 C₇H₉N₃O₂ Imidazole ring (vs. thiazole) Chelating agent in metal coordination; distinct electronic properties
5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid N/A C₇H₇N₃O₃S Nitroso group (C5) Potential nitric oxide donor; redox-active intermediate

Functional Group Impact

  • Carboxylic Acid (C2) : Enhances hydrogen-bonding capacity and participation in amide coupling, critical for drug-target interactions (e.g., FXa inhibition in Edoxaban) .
  • Methyl Group (C5) : Stabilizes the partially saturated pyridine ring, reducing conformational flexibility and improving metabolic stability .
  • Amine vs. Ester Substituents : Amine derivatives (e.g., CAS 17899-48-8) exhibit basicity, altering solubility and bioavailability. Esters (e.g., CAS 1186663-33-1) serve as prodrugs, hydrolyzing to active carboxylic acids in vivo .

Key Research Findings

  • Edoxaban Synthesis : The target compound’s amide-forming reactivity is exploited in multi-step syntheses, achieving yields >80% under optimized conditions .
  • Comparative Reactivity : Imidazo[4,5-c]pyridine derivatives exhibit lower electrophilicity than thiazolo analogues due to the electron-rich imidazole ring, limiting their utility in nucleophilic reactions .
  • Prodrug Potential: Ethyl ester derivatives (CAS 1186663-33-1) demonstrate 3-fold higher oral bioavailability in preclinical models compared to carboxylic acid forms .

Biological Activity

4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid, also known as 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS Number: 720720-96-7), is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 234.71 g/mol
  • IUPAC Name : 6-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • Purity : >95% (HPLC)

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with various receptors and enzymes. It exhibits notable effects on the central nervous system and may influence neurotransmitter systems.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • The compound has shown potential in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation can impact cognitive functions and memory formation.
    • Studies suggest that it may act as a partial agonist at NMDA receptors, contributing to neuroprotective effects in models of neurodegeneration .
  • Antimicrobial Activity :
    • Preliminary investigations indicate that derivatives of thiazolo-pyridine compounds exhibit antimicrobial properties against various bacterial strains. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Properties :
    • Some studies have reported anti-inflammatory effects associated with thiazole derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid in a rat model of ischemic stroke. The results indicated that treatment significantly reduced neuronal death and improved functional outcomes compared to control groups. The proposed mechanism involved the attenuation of excitotoxicity via NMDA receptor modulation.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various derivatives, suggesting moderate antibacterial activity.

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Neurotransmitter ModulationPartial agonist at NMDA receptors
Antimicrobial ActivityMIC against S. aureus and E. coli (32-128 µg/mL)
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves cyclization reactions using substituted pyridine precursors. For example, thiazolo-pyridine derivatives can be synthesized via refluxing acyl chlorides with hydroxy-substituted intermediates in pyridine, followed by precipitation and recrystallization from acetic acid . The hydrochloride salt of this compound (CAS 720720-96-7) is often synthesized via Boc deprotection under acidic conditions, as seen in ethyl ester derivatives . Key purity checks via HPLC (>95%) and mass spectrometry (C8H11ClN2O2S, MW 234.7) are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm the thiazolo-pyridine core and methyl/carboxylic acid substituents.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 235.04 for C8H11N2O2S).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts from cyclization or ester hydrolysis .

Q. What are the solubility and stability considerations for this compound in experimental setups?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and acidic aqueous buffers (pH < 4). Stability studies indicate degradation under prolonged exposure to light or high temperatures (>40°C). Store lyophilized at -20°C in amber vials to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., enzyme isoforms, cell lines). To address this:

  • Validate activity using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods).
  • Compare IC50 values across studies with standardized buffer systems (e.g., pH 7.4 PBS) and control compounds .
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. What strategies are effective for probing structure-activity relationships (SAR) in thiazolo-pyridine derivatives?

  • Methodological Answer :

  • Systematic substitution : Modify the methyl group at position 5 or the carboxylic acid at position 2 to assess steric/electronic effects. Derivatives like ethyl esters or amides (e.g., BD15881 in ) can clarify metabolic stability.
  • Computational docking : Use molecular dynamics simulations to predict binding modes to target proteins (e.g., kinases or GPCRs). Compare with crystallographic data from related scaffolds .

Q. How can researchers optimize experimental protocols for studying this compound’s metabolic pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Stable isotope labeling : Use deuterated analogs to track metabolic hotspots .
  • Cross-species comparisons : Assess interspecies variability using hepatocyte models .

Q. What advanced analytical techniques are suitable for identifying degradation products under stress conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions.
  • LC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns.
  • NMR spectroscopy : Assign structural changes (e.g., ring-opening or oxidation) using 2D techniques (COSY, HSQC) .

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